molecular formula C16H19NO2 B154487 Benzyl-(2,3-dimethoxy-benzyl)-amine CAS No. 128349-14-4

Benzyl-(2,3-dimethoxy-benzyl)-amine

Cat. No. B154487
M. Wt: 257.33 g/mol
InChI Key: OBJCCOMMARAKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylamines are a class of compounds that have significant importance in pharmaceutical chemistry due to their presence in a variety of pharmaceutically active compounds. The interest in benzylamines is driven by their role as privileged structural motifs, which are frameworks commonly found in molecules with high biological activity .

Synthesis Analysis

The synthesis of benzylamines, such as Benzyl-(2,3-dimethoxy-benzyl)-amine, can be achieved through various methods. One notable approach is the iron-catalyzed direct amination of benzyl alcohols, as described in the first paper. This method utilizes a well-defined homogeneous iron complex and employs the borrowing hydrogen methodology to couple benzyl alcohols with simpler amines. This process has been shown to produce a variety of substituted secondary and tertiary benzylamines with moderate to excellent yields. The versatility of this methodology is highlighted by its application in the one-pot synthesis of nonsymmetric tertiary amines and the synthesis of N-benzyl piperidines .

Molecular Structure Analysis

The molecular structure of benzylamines can be influenced by the substituents on the benzene ring. For instance, the paper on N-(3,5-Dimethoxyphenyl)benzamide, although not directly about benzylamines, provides insight into the planarity of the dimethoxyphenyl–amide segment and the angle between the two benzene rings, which could be relevant for understanding the conformation of similar benzylamine derivatives .

Chemical Reactions Analysis

Benzylamines can participate in various chemical reactions, including hydrogen bonding interactions. The study on the benzene–ammonia dimer, while not directly about benzylamines, illustrates the hydrogen-bonding capabilities of amines. Ammonia, a simple amine, can act as both a donor and acceptor in hydrogen-bond interactions, which is a property likely shared by benzylamines. The observed geometry in the benzene–ammonia dimer is similar to amino–aromatic interactions found in proteins, suggesting that benzylamines could engage in similar interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure and the nature of their substituents. For example, the paper on 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine describes how molecules of this compound are linked via hydrogen bonds, leading to the formation of inversion dimers. This indicates that benzylamines can form stable dimeric structures through intermolecular interactions, which could affect their physical properties such as solubility and melting point .

Scientific Research Applications

Role of Amine Activators in Acrylic Bone Cements

Amine activators like Benzyl-(2,3-dimethoxy-benzyl)-amine play a crucial role in the curing process of acrylic bone cements, utilized extensively in medical applications such as denture resins and in surgical procedures involving bone cement implantation. Vázquez, Levenfeld, and Román (1998) highlighted the importance of understanding the kinetics, mechanism, and effects of temperature on the curing parameters to mitigate thermal trauma during implantation, underlining the significance of tertiary aromatic amines in biomedical applications of acrylic systems Role of amine activators on the curing parameters, properties and toxicity of acrylic bone cements.

Catalytic Functionalization of Saturated C-H Bonds

Che, Lo, Zhou, and Huang (2011) discussed the catalytic potential of metalloporphyrin in functionalizing saturated C-H bonds, including amination processes relevant to benzyl-(2,3-dimethoxy-benzyl)-amine. Their review covers advancements in organic synthesis through hydroxylation, amination, and carbenoid insertion, showcasing the utility of such catalysts in creating complex molecular structures with high precision Selective functionalisation of saturated C-H bonds with metalloporphyrin catalysts.

Microwave-assisted Synthesis of Benzoxazoles

Özil and Menteşe (2020) focused on the microwave-assisted synthesis techniques for benzoxazoles and their derivatives, presenting an efficient and rapid method for synthesizing chemical compounds including those similar to Benzyl-(2,3-dimethoxy-benzyl)-amine. This review emphasizes the significance of microwave irradiation in enhancing the diversity and speed of chemical synthesis, highlighting its impact on modern chemistry Microwave-assisted Synthesis of Benzoxazoles Derivatives.

Mechanism of β-O-4 Bond Cleavage in Lignin

Yokoyama (2015) explored the acidolysis of lignin model compounds, revealing insights into the chemical behavior and potential applications of Benzyl-(2,3-dimethoxy-benzyl)-amine in lignin degradation. This research provides a foundational understanding of the mechanisms involved in lignin breakdown, with implications for biomass conversion and renewable energy sources Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6: A Review.

Future Directions

The future directions for research on Benzyl-(2,3-dimethoxy-benzyl)-amine would likely depend on its potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-10-6-9-14(16(15)19-2)12-17-11-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJCCOMMARAKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354343
Record name Benzyl-(2,3-dimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2,3-dimethoxy-benzyl)-amine

CAS RN

128349-14-4
Record name Benzyl-(2,3-dimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.